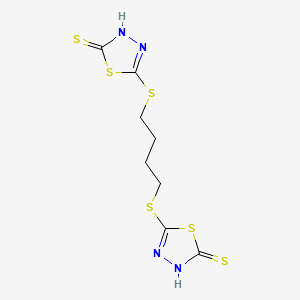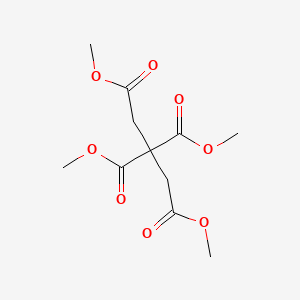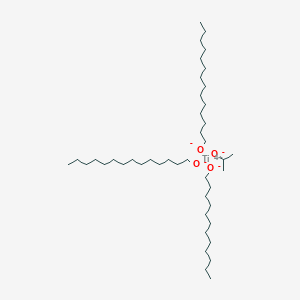
Dodecan-1-olate;propan-2-olate;tetradecan-1-olate;titanium(4+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecan-1-olate;propan-2-olate;tetradecan-1-olate;titanium(4+) is a complex organotitanium compoundThe compound’s molecular formula is C33H66O5Ti, and it has a molecular weight of 590.75 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dodecan-1-olate;propan-2-olate;tetradecan-1-olate;titanium(4+) typically involves the reaction of titanium tetrachloride with alcohols such as dodecan-1-ol, propan-2-ol, and tetradecan-1-ol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
TiCl4+4ROH→Ti(OR)4+4HCl
where R represents the alkyl groups from the alcohols used .
Industrial Production Methods
Industrial production of this compound involves large-scale reactions using similar methods as described above. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
Dodecan-1-olate;propan-2-olate;tetradecan-1-olate;titanium(4+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and corresponding aldehydes or ketones.
Reduction: It can be reduced to form lower oxidation state titanium compounds.
Substitution: The alkoxy groups can be substituted with other ligands, such as halides or other alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halides like hydrogen chloride or other alkoxides are used under controlled conditions.
Major Products Formed
Oxidation: Titanium dioxide and corresponding aldehydes or ketones.
Reduction: Lower oxidation state titanium compounds.
Substitution: New titanium alkoxides or halides.
Wissenschaftliche Forschungsanwendungen
Dodecan-1-olate;propan-2-olate;tetradecan-1-olate;titanium(4+) has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and esterification.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential in developing new therapeutic agents, particularly in cancer treatment.
Industry: Utilized in the production of high-performance materials, such as coatings and composites.
Wirkmechanismus
The mechanism of action of dodecan-1-olate;propan-2-olate;tetradecan-1-olate;titanium(4+) involves its ability to form stable complexes with various substrates. The titanium center acts as a Lewis acid, facilitating various chemical transformations. The alkoxy groups can stabilize the titanium center and participate in ligand exchange reactions, enhancing the compound’s reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Titanium(IV) isopropoxide: Similar in structure but with isopropoxide groups instead of dodecan-1-olate, propan-2-olate, and tetradecan-1-olate.
Titanium(IV) butoxide: Contains butoxide groups instead of the mixed alkoxy groups in the compound of interest.
Uniqueness
Dodecan-1-olate;propan-2-olate;tetradecan-1-olate;titanium(4+) is unique due to its mixed alkoxy groups, which provide a balance of reactivity and stability. This makes it particularly useful in applications requiring precise control over chemical transformations .
Eigenschaften
CAS-Nummer |
68460-18-4 |
|---|---|
Molekularformel |
C43H90O4Ti |
Molekulargewicht |
719.0 g/mol |
IUPAC-Name |
dodecan-1-olate;propan-2-olate;tetradecan-1-olate;titanium(4+) |
InChI |
InChI=1S/2C14H29O.C12H25O.C3H7O.Ti/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;1-2-3-4-5-6-7-8-9-10-11-12-13;1-3(2)4;/h2*2-14H2,1H3;2-12H2,1H3;3H,1-2H3;/q4*-1;+4 |
InChI-Schlüssel |
QBWHWEXWJINLMO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC[O-].CCCCCCCCCCCCCC[O-].CCCCCCCCCCCC[O-].CC(C)[O-].[Ti+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


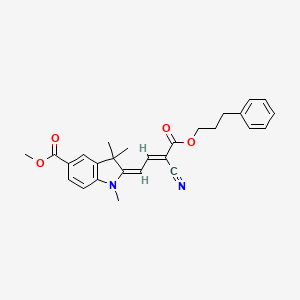
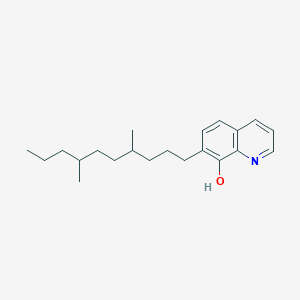
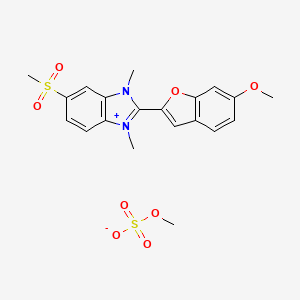
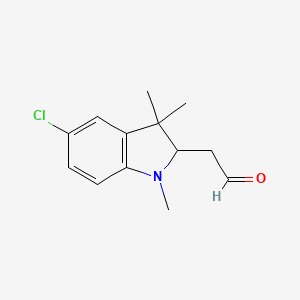
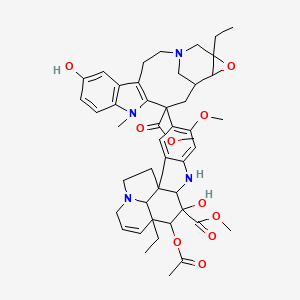
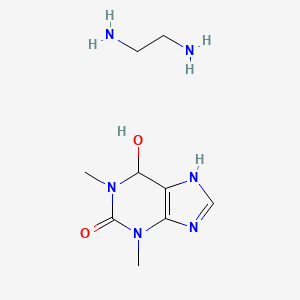

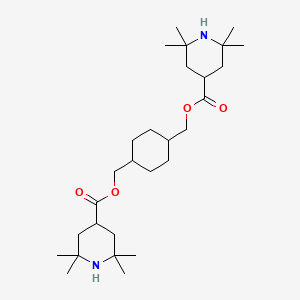
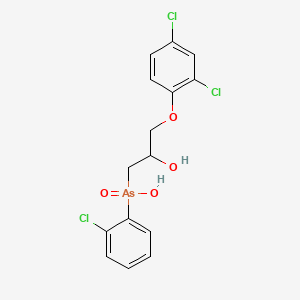
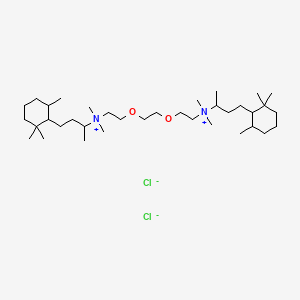
![1,4-Bis[(2-methoxyethyl)amino]anthraquinone](/img/structure/B13768137.png)
![2-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-1-OL](/img/structure/B13768142.png)
